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molecular formula C13H20N2 B8725514 3-(Azepan-1-ylmethyl)aniline

3-(Azepan-1-ylmethyl)aniline

Cat. No. B8725514
M. Wt: 204.31 g/mol
InChI Key: DJKWTOURZHLMTC-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a solution of 1-(3-nitro-benzyl)-azepane (4.0 g, 17.05 mmol) in 120 mL of 20% H2O/MeOH is added 5.05 g (102.3 mmol) of fresh iron powder, 8.25 g (153.5 mmol) of NH4Cl and the reaction mixture is refluxed under N2 for 45 min. The reaction mixture is filtered through a pad of celite to give yellow solution. After evaporating to dryness, the yellow residue is dissolved in EtOAc, washed twice with saturated NaHCO3 solution. After drying over Mg2SO4, the organic solution is filtered and concentrated to give 3.12 g (89.4% yield) of yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
5.05 g
Type
catalyst
Reaction Step One
Yield
89.4%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[CH2:7][N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)([O-])=O.[NH4+].[Cl-]>O.CO.[Fe]>[N:8]1([CH2:7][C:6]2[CH:5]=[C:4]([CH:17]=[CH:16][CH:15]=2)[NH2:1])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN2CCCCCC2)C=CC1
Name
Quantity
8.25 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
120 mL
Type
solvent
Smiles
O.CO
Name
Quantity
5.05 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed under N2 for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to give yellow solution
CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the yellow residue is dissolved in EtOAc
WASH
Type
WASH
Details
washed twice with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Mg2SO4
FILTRATION
Type
FILTRATION
Details
the organic solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCCC1)CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: PERCENTYIELD 89.4%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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